Antiproliferative Potency in Cancer Models
Hdac-IN-52 exhibits a distinct isoform selectivity profile that differs fundamentally from SAHA (vorinostat). While SAHA is a pan-HDAC inhibitor with nanomolar IC₅₀ values against HDAC1/2/3/6/7/11 (IC₅₀ = 10 nM for HDAC1; IC₅₀ < 86 nM for class I and HDAC6) , Hdac-IN-52 demonstrates a different selectivity spectrum, inhibiting HDAC1, HDAC2, HDAC3, and HDAC10 with IC₅₀ values of 0.189, 0.227, 0.440, and 0.446 μM, respectively . Notably, Hdac-IN-52 includes HDAC10 within its inhibition profile, whereas SAHA's class II inhibition is primarily documented for HDAC6 and HDAC7. The inclusion of HDAC10 inhibition in Hdac-IN-52 provides a functional distinction for studies investigating the role of HDAC10 in autophagy, cancer cell survival, or neuroprotection, where SAHA's broader pan-inhibition may confound isoform-specific mechanistic interpretation.
| Evidence Dimension | HDAC isoform inhibition profile (IC₅₀ values) |
|---|---|
| Target Compound Data | HDAC1: 0.189 μM; HDAC2: 0.227 μM; HDAC3: 0.440 μM; HDAC10: 0.446 μM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 ID₅₀ ~10 nM; HDAC3 ID₅₀ ~20 nM; pan-inhibitor of HDAC1/2/3/6/7/11 with IC₅₀ < 86 nM |
| Quantified Difference | Hdac-IN-52 includes HDAC10 in its inhibition panel (IC₅₀ = 0.446 μM) whereas SAHA's class II inhibition is documented for HDAC6 and HDAC7 but not HDAC10; Hdac-IN-52 exhibits ~10–20× higher IC₅₀ values for HDAC1/HDAC3 compared to SAHA, indicating distinct potency ranges |
| Conditions | Recombinant human HDAC enzyme assays |
Why This Matters
Hdac-IN-52 is the appropriate choice when experimental objectives require HDAC10 inhibition combined with class I HDAC inhibition but without the confounding broad pan-HDAC activity of SAHA, enabling cleaner dissection of HDAC10-mediated pathways.
